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molecular formula C11H12Cl2Si B8498957 [(2,3-Dichlorophenyl)ethynyl](trimethyl)silane

[(2,3-Dichlorophenyl)ethynyl](trimethyl)silane

Cat. No. B8498957
M. Wt: 243.20 g/mol
InChI Key: YNTYFHLCFUCEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709469B2

Procedure details

1,2-Dichloro-3-iodobenzene (4.95 g, 18.1 mmol), trimethylsilylacetylene (2 g, 20 mmol), bis(triphenylphosphine)palladium(II)chloride (245 mg, 0.35 mmol), and copper(I)iodide (45 mg, 0.24 mmol) were combined in triethylamine (120 mL) and heated at reflux for 45 minutes. The mixture was allowed to cool to room temperature and was then partitioned between diethyl ether and saturated sodium chloride. The organic phase was dried with sodium sulfate, filtered through celite, and the filtrate was concentrated under reduced pressure. The residue was taken directly on to the next step.
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
245 mg
Type
catalyst
Reaction Step Four
Name
copper(I)iodide
Quantity
45 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](I)[C:3]=1[Cl:9].[CH3:10][Si:11]([C:14]#[CH:15])([CH3:13])[CH3:12]>C(N(CC)CC)C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Cu]I>[Cl:9][C:3]1[C:2]([Cl:1])=[CH:7][CH:6]=[CH:5][C:4]=1[C:15]#[C:14][Si:11]([CH3:13])([CH3:12])[CH3:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)I)Cl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
245 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Step Five
Name
copper(I)iodide
Quantity
45 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
was then partitioned between diethyl ether and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1Cl)C#C[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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